Nanomolar Human P2X7 Antagonism: 7.8-Fold Superiority over Reference Antagonist A-438079 in Identical Cellular Assay System
3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid exhibits an IC50 of 15.8 nM as an antagonist of human P2X7 receptor expressed in 1321N1 cells, measured via inhibition of calcium flux using FLIPR assay [1]. In the identical cellular expression system (human recombinant P2X7 in HEK293 cells) and using the same agonist (benzoylbenzoic ATP) and detection methodology (calcium flux by FLIPR), the reference P2X7 antagonist A-438079 (CHEMBL377219) demonstrates an IC50 of 123 nM [2].
| Evidence Dimension | P2X7 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 15.8 nM (human P2X7 in 1321N1 cells); 17.8 nM (human P2X7 in HEK293 cells) |
| Comparator Or Baseline | A-438079 (CHEMBL377219): 123 nM |
| Quantified Difference | 7.8-fold lower IC50 (approximately 7.8× higher potency) relative to A-438079 in HEK293 system |
| Conditions | Human recombinant P2X7 receptor expressed in HEK293 cells; benzoylbenzoic ATP-induced calcium flux measured by FLIPR |
Why This Matters
For procurement decisions in P2X7-targeted research programs, this compound's 7.8-fold higher potency relative to a widely used reference antagonist A-438079 in matched assay conditions enables lower working concentrations and potentially reduced off-target exposure in cellular assays.
- [1] BindingDB. BDBM50410957 (CHEMBL380239). Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells assessed as inhibition of calcium flux by FLIPR; IC50 = 15.8 nM. Accessed 2025. View Source
- [2] BindingDB. BDBM50410955 (A-438079, CHEMBL377219). Antagonist activity at human recombinant P2X7 receptor expressed in HEK293 cells assessed as inhibition of benzoylbenzoic ATP-induced calcium production; IC50 = 123 nM. Accessed 2025. View Source
